L-Tyrosine 7-amido-4-methylcoumarin

概要

説明

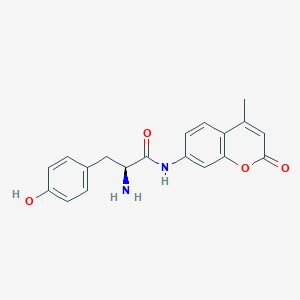

L-Tyrosine 7-amido-4-methylcoumarin is a synthetic compound with the molecular formula C19H18N2O4 and a molecular weight of 338.36 g/mol . It is a derivative of L-tyrosine and 7-amido-4-methylcoumarin, combining the properties of both molecules. This compound is primarily used in biochemical research as a substrate for enzyme assays, particularly for aminopeptidases .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine 7-amido-4-methylcoumarin typically involves the coupling of L-tyrosine with 7-amido-4-methylcoumarin. The reaction is carried out under mild conditions using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

These machines can efficiently couple amino acids and other molecules to produce the desired compound in high yield and purity .

化学反応の分析

Types of Reactions

L-Tyrosine 7-amido-4-methylcoumarin can undergo various chemical reactions, including:

Oxidation: The phenolic group of the tyrosine moiety can be oxidized to form quinones.

Reduction: The amide bond can be reduced under specific conditions to yield the corresponding amine.

Substitution: The aromatic ring of the coumarin moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Halogenated or nitrated coumarin derivatives.

科学的研究の応用

Chemical Properties and Mechanism of Action

L-Tyrosine 7-amido-4-methylcoumarin is a derivative that combines the amino acid L-tyrosine with the fluorescent moiety 7-amido-4-methylcoumarin. Its primary mechanism of action involves serving as a substrate for proteolytic enzymes, particularly aminopeptidases. The compound is known to interact with the proteasome, affecting the ubiquitin-proteasome pathway crucial for protein degradation in cells .

Chemistry

In chemical assays, this compound is utilized as a fluorescent probe to detect enzyme activity. Its fluorescence allows researchers to quantify the activity of various enzymes, making it an essential tool in enzymology .

Biology

The compound is extensively used in enzyme kinetics studies, particularly to investigate the activity of aminopeptidases and other proteolytic enzymes. It has been shown to provide insights into substrate specificity and reaction rates under varying conditions .

Case Study: Proteasomal Activity Analysis

A study demonstrated that this compound could effectively measure proteasomal activity in cellular extracts. The degradation rates of substrates were compared across different pH levels, revealing significant differences in proteolytic efficiency based on substrate modification .

Medicine

In drug discovery, this compound is employed to screen for enzyme inhibitors that may serve as potential therapeutic agents. Its ability to fluoresce upon cleavage makes it an ideal candidate for high-throughput screening processes in pharmaceutical research.

Table 2: Applications in Drug Discovery

| Application | Description |

|---|---|

| Enzyme Inhibitor Screening | Identifying compounds that inhibit specific enzymes |

| Mechanistic Studies | Understanding enzyme-substrate interactions |

| Therapeutic Development | Potential candidates for new drugs |

Industrial Applications

This compound is also used in developing diagnostic kits and assays for clinical laboratories. Its role as a substrate for various proteases makes it valuable in clinical diagnostics to assess enzyme activity related to specific diseases .

Table 3: Comparison of Fluorogenic Substrates

| Compound | Unique Features |

|---|---|

| This compound | High fluorescence; specific for aminopeptidases |

| L-Arginine 7-amido-4-methylcoumarin | Used primarily for trypsin-like proteases |

| L-Leucine 7-amido-4-methylcoumarin | Effective in studying serine protease activity |

作用機序

L-Tyrosine 7-amido-4-methylcoumarin acts as a substrate for aminopeptidases, enzymes that cleave amino acids from the N-terminus of peptides. The enzyme catalyzes the hydrolysis of the amide bond, releasing 7-amido-4-methylcoumarin, which fluoresces upon excitation with ultraviolet light . This fluorescence can be measured to determine enzyme activity. The molecular targets include various aminopeptidases, and the pathways involved are related to protein degradation and metabolism .

類似化合物との比較

Similar Compounds

- L-Arginine 7-amido-4-methylcoumarin hydrochloride

- L-Leucine 7-amido-4-methylcoumarin hydrochloride

- N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin

Uniqueness

L-Tyrosine 7-amido-4-methylcoumarin is unique due to its specific combination of L-tyrosine and 7-amido-4-methylcoumarin, which provides distinct properties such as high fluorescence and specificity for certain aminopeptidases. This makes it particularly useful in biochemical assays and research applications .

生物活性

L-Tyrosine 7-amido-4-methylcoumarin (TAMC) is a synthetic compound notable for its application in biochemical research, particularly in enzyme kinetics. With the molecular formula C19H18N2O4 and a molecular weight of 338.36 g/mol, it serves as a fluorogenic substrate, allowing researchers to study various proteolytic enzymes' activities.

Enzyme Kinetics

TAMC is widely utilized in enzyme kinetics studies, particularly for investigating aminopeptidases and other proteolytic enzymes. It acts as a fluorogenic substrate , which means that upon hydrolysis by these enzymes, it emits fluorescence, enabling real-time monitoring of enzyme activity. This property is crucial for understanding enzyme dynamics and developing inhibitors for therapeutic applications .

Interaction with Proteasome

The primary target of TAMC is the proteasome , a complex responsible for degrading unneeded or damaged proteins. TAMC's interaction with the proteasome influences the ubiquitin-proteasome pathway , which is vital for maintaining cellular protein homeostasis. By inhibiting proteasomal activity, TAMC can lead to the accumulation of proteins that are typically degraded, impacting cell cycle regulatory proteins and potentially altering cellular functions .

Cellular and Molecular Effects

At the cellular level, TAMC's effects are observed through its role in enzymatic reactions. For instance, in the presence of transforming growth factor (TGF), TAMC has been shown to selectively decrease the hydrolysis of certain substrates in a concentration-dependent manner. This highlights its potential role in modulating cellular responses to growth factors and stress.

Biochemical Pathways

TAMC is involved in several metabolic pathways, particularly those related to tyrosine metabolism . It serves as an important precursor in synthesizing various biologically active compounds. Its hydrolysis products can also interact with other biomolecules, influencing various biochemical pathways within cells .

Case Study: Neuro-Cognitive Effects

A study explored the effects of tyrosine administration on cognitive performance, especially under high environmental demands. While this study focused on L-tyrosine rather than TAMC specifically, it provides insights into how compounds derived from tyrosine can influence cognitive functions through catecholamine synthesis. The findings indicated that tyrosine could enhance cognitive control functions such as response inhibition and task switching, particularly in stressful situations .

Pharmacological Applications

TAMC has been investigated for its potential applications in drug discovery, particularly as a screening tool for enzyme inhibitors that could serve as therapeutic agents. Its specificity for certain aminopeptidases makes it a valuable compound in developing diagnostic kits and assays for clinical laboratories .

Comparison with Similar Compounds

| Compound Name | Unique Properties |

|---|---|

| L-Arginine 7-amido-4-methylcoumarin hydrochloride | Similar fluorogenic properties but different substrate specificity |

| L-Leucine 7-amido-4-methylcoumarin hydrochloride | Used for similar enzymatic studies with distinct binding characteristics |

| N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin | Exhibits different hydrolysis rates compared to TAMC |

TAMC is unique due to its combination of L-tyrosine and 7-amido-4-methylcoumarin, providing distinct properties such as high fluorescence and specificity for certain enzymes, making it particularly useful in biochemical assays .

特性

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-11-8-18(23)25-17-10-13(4-7-15(11)17)21-19(24)16(20)9-12-2-5-14(22)6-3-12/h2-8,10,16,22H,9,20H2,1H3,(H,21,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGJYQDVMUOJLU-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428633 | |

| Record name | L-Tyrosine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94099-57-7 | |

| Record name | L-Tyrosine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。